

Structure-Activity Relationship (SAR) Studies of 4-Nitro-3-Propyl-1H-Pyrazole Analogs

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Compound of Interest

Compound Name: 4-nitro-3-propyl-1H-pyrazole

CAS No.: 1007069-60-4

Cat. No.: B2948899

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Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Scaffold Significance

The **4-nitro-3-propyl-1H-pyrazole** scaffold is a pharmacologically privileged fragment, most renowned as the "northern" hemisphere of the blockbuster drug Sildenafil (Viagra). While historically viewed as a synthetic intermediate, recent studies have re-evaluated this core for its independent biological activity, particularly in antimicrobial and anti-inflammatory domains.

This guide compares the structural analogs of this scaffold, analyzing how modifications at the N1 (Position 1), C3 (Propyl chain), and C5 (Functional handle) positions dictate biological efficacy and synthetic utility.

Key Comparative Findings

Feature	Parent Scaffold (Acid)	Carboxamide Analog	Amino-Reduced Analog	Sildenafil (Final Drug)
Primary Utility	Synthetic Intermediate	Antimicrobial Lead	Cyclization Precursor	PDE5 Inhibition
Electronic State	Electron-Deficient ()	H-Bond Donor/Acceptor	Electron-Rich ()	Amphiphilic
Key Interaction	Ionic (Carboxylate)	H-Bond Network	Covalent/Chelation	Hydrophobic Pocket Fit
Solubility	High (pH dependent)	Moderate	Low (Oxidation prone)	Optimized (Citrate salt)

Chemical Space & Design Strategy

The design of **4-nitro-3-propyl-1H-pyrazole** analogs revolves around three critical vectors. Understanding these allows for the rational design of next-generation inhibitors.

Vector A: The Hydrophobic Anchor (C3-Propyl)

The n-propyl group at the C3 position is not arbitrary. In PDE5 inhibitors, this chain occupies a specific hydrophobic pocket in the enzyme's active site (Q-pocket).

- SAR Insight: Shortening to methyl drastically reduces PDE5 potency (10-100x loss). Lengthening to butyl or benzyl often leads to steric clash or loss of isoform selectivity (vs. PDE1/PDE6).

Vector B: The Electronic Toggle (C4-Nitro vs. Amino)

The C4-nitro group serves two roles:

- Synthetic Mask: It protects the nitrogen during early synthesis steps.
- Electronic Modulator: The strong electron-withdrawing nature (

) deactivates the pyrazole ring, making the C5-carboxylic acid more acidic and reactive for coupling.

- Reduction: Reducing

to

reverses the electronic character, creating an electron-rich push-pull system essential for the final pyrazolopyrimidine ring closure.

Vector C: The Solubilizing Tail (N1-Methyl)

The N1-methyl group locks the tautomeric state of the pyrazole.

- N1-H analogs: Exist as tautomeric mixtures, complicating binding kinetics.
- N1-Methyl analogs: Provide a fixed geometry, improving oral bioavailability and metabolic stability.

Comparative Performance Analysis

The following data summarizes the physicochemical and biological profiles of key analogs synthesized from the core scaffold.

Table 1: Physicochemical Profile of Key Analogs

Data derived from synthetic optimization studies for Sildenafil and related PDE5 inhibitors.

Compound Code	Structure Description	LogP (Calc)	Yield (Synthesis)	Primary Reactivity
NP-Acid (1)	1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid	1.2	79%	Electrophilic attack at Carbonyl
NP-Amide (2)	1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide	0.9	85%	H-Bond Donor (Antimicrobial)
AP-Amide (3)	4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide	0.5	92%	Nucleophilic Cyclization
NP-Ester (4)	Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate	2.1	65%	Hydrolysis / Transesterification

Table 2: Biological Activity (Antimicrobial & Enzyme Inhibition)

Note: PDE5 IC50 refers to the inhibition potential of the final cyclized product derived from the analog.

Analog	Target Organism / Enzyme	Activity Metric	Mechanistic Insight
NP-Amide (2)	S. aureus (Gram +)	MIC: 32-64 g/mL	Nitro group induces oxidative stress in bacteria; Amide binds ribosomal targets.
NP-Amide (2)	E. coli (Gram -)	MIC: >128 g/mL	Limited permeability due to lipophilicity issues in Gram-negatives.
AP-Amide (3)	PDE5 (Precursor)	Inactive	Lacks the pyrimidinone ring required for cGMP mimicry.
Sildenafil	PDE5 (Human)	IC50: 3.5 nM	Propyl group fits hydrophobic pocket; Pyrimidinone mimics Guanosine.

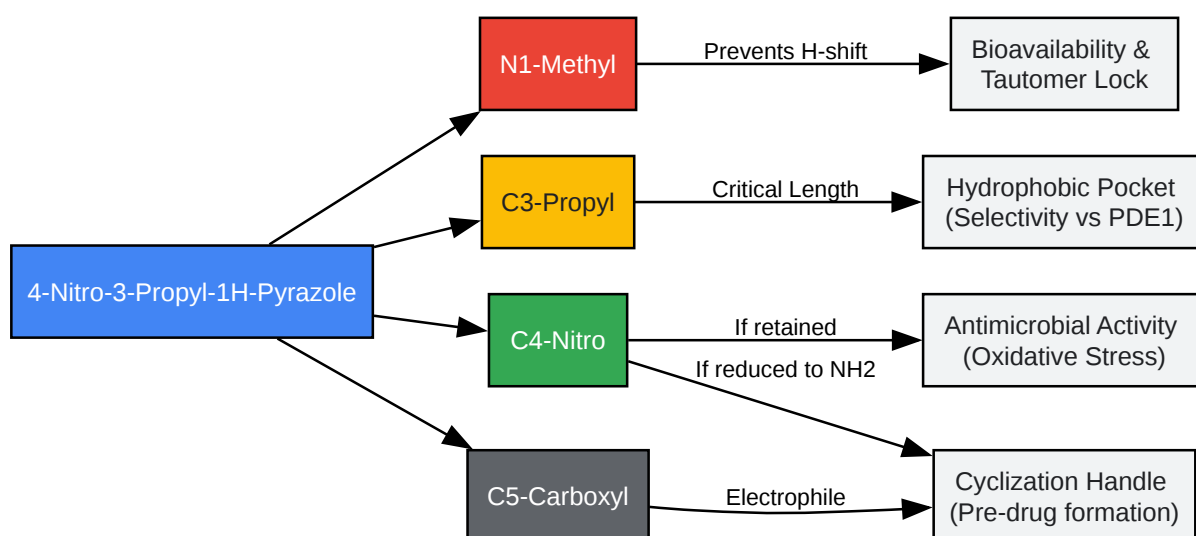
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Critical Insight: The 4-nitro group is essential for antimicrobial activity in the uncyclized pyrazoles (Analog 2), likely acting via a nitro-reductase mechanism similar to metronidazole. However, for PDE5 inhibition, this group must be reduced and cyclized.

Mechanistic Visualization

Diagram 1: SAR Logic & Binding Interactions

This diagram illustrates how specific structural features of the **4-nitro-3-propyl-1H-pyrazole** core translate to biological function.



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Figure 1: Functional mapping of the pyrazole scaffold. The C3-propyl group is the selectivity anchor, while the C4-nitro group acts as a functional switch between antimicrobial activity and PDE5 inhibitor synthesis.

Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis and evaluation of the core "NP-Acid" (Compound 1) and its conversion to the bioactive "NP-Amide" (Compound 2).

Protocol A: Synthesis of 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid

Objective: Isolate the core scaffold from acyclic precursors.

- Claisen Condensation:
 - Charge a reactor with 2-pentanone (1.0 eq) and diethyl oxalate (1.1 eq) in ethanol.
 - Add Sodium Ethoxide (1.2 eq) slowly at <25°C. Stir for 4 hours.
 - Result: Formation of ethyl 2,4-dioxoheptanoate (Diketo ester).
- Cyclization:

- Cool the mixture to 0°C. Add Methylhydrazine (1.05 eq) dropwise.
- Critical Control: Maintain temperature <10°C to favor the 1,3-isomer over the 1,5-isomer.
- Reflux for 2 hours. Evaporate solvent to yield Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate.
- Hydrolysis:
 - Treat the ester with NaOH (2N, 2.0 eq) in water/MeOH. Stir at RT for 4h.
 - Acidify with HCl to pH 2. Filter the white precipitate.[1]
- Nitration (The Critical Step):
 - Dissolve the acid in Fuming Sulfuric Acid (20% oleum).
 - Add Fuming Nitric Acid (98%) dropwise at 60°C.
 - Safety Note: Exothermic reaction.[2] Monitor internal temp strictly.
 - Quench on ice. Filter the solid 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid.
 - Yield: ~75-80%. MP: 124-126°C.

Protocol B: Synthesis of the Carboxamide Derivative (Antimicrobial Analog)

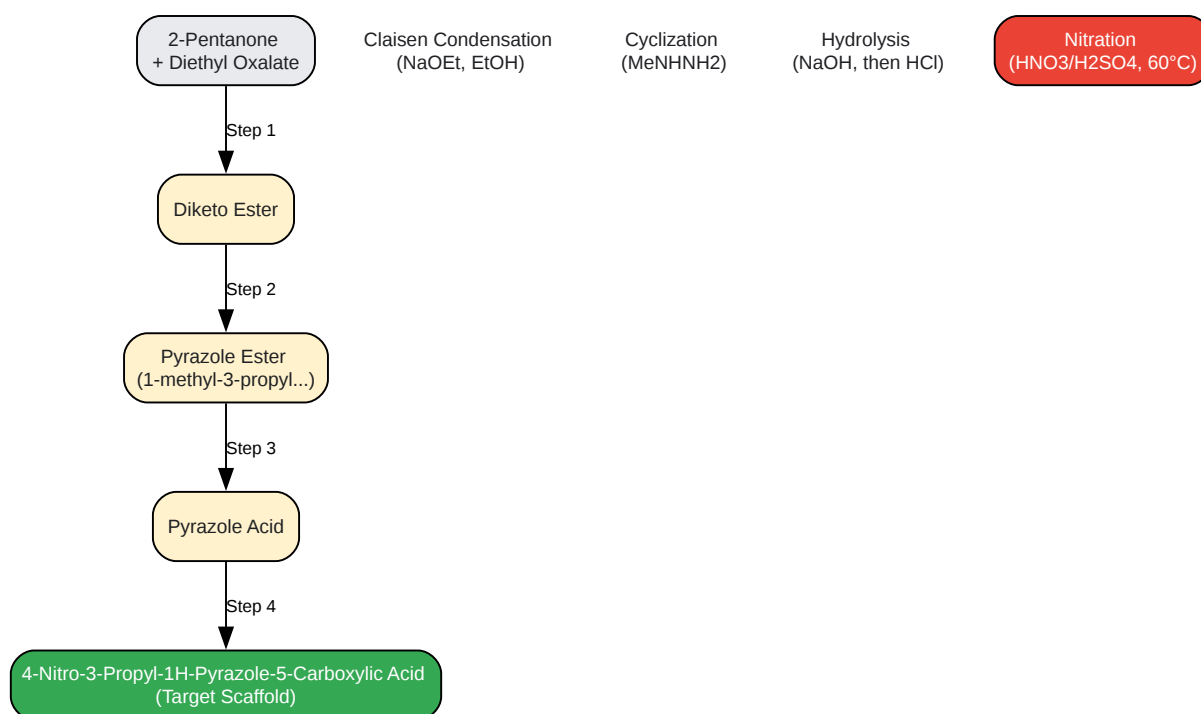
Objective: Convert the acid to the amide to test biological activity.

- Activation:
 - Dissolve the Nitro-Acid (from Protocol A) in Thionyl Chloride (, excess).
 - Reflux for 3 hours until gas evolution ceases.
 - Remove excess

under vacuum to isolate the Acid Chloride.

- Amidation:
 - Dissolve the residue in dry DCM.
 - Bubble Ammonia gas or add Ammonium Hydroxide (28%) at 0°C.
 - Stir for 1 hour. Wash with water and brine.
 - Recrystallize from Ethanol.
 - Product: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide.[2]

Synthesis Workflow Visualization



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Figure 2: Step-by-step synthetic pathway for the isolation of the **4-nitro-3-propyl-1H-pyrazole** scaffold.

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